ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Historical Evolution of Thiazole-Coumarin Scaffold Development
The rational design of thiazole-coumarin hybrids emerged from decades of independent exploration into both heterocycles. Coumarins, first isolated in the 19th century, gained prominence for their anticoagulant properties, while thiazoles entered pharmacological discourse through the discovery of vitamin B1 (thiamine) in 1911. The fusion of these scaffolds began in earnest during the 1990s, driven by advances in heterocyclic coupling reactions. Early synthetic routes relied on stepwise modifications, such as the von Pechmann condensation for coumarin synthesis followed by Hantzsch thiazole cyclization. For instance, 3-acetyl-6-bromo-2H-chromen-2-one served as a key intermediate in constructing thiazole-coumarin hybrids via bromination and subsequent thioamide cyclization.
Modern approaches leverage cross-coupling strategies, with palladium catalysts enabling precise aryl-aryl bond formation. The Pd-PEPPSI-IPent precatalyst (2 mol%) has proven particularly effective in Suzuki-Miyaura reactions for attaching aryl groups to thiazole-coumarin cores, achieving yields exceeding 85%. These methodological advancements have expanded the structural diversity of hybrids, facilitating systematic structure-activity relationship (SAR) studies.
Significance in Contemporary Drug Discovery Research
Thiazole-coumarin hybrids address multiple challenges in modern therapeutics:
Antimicrobial Resistance : Hybrids like 2-[(4-bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]acetamide exhibit potent antibacterial activity against Staphylococcus aureus (MIC: 125 µg/mL) and Escherichia coli, outperforming parent compounds through synergistic effects. Metal complexation further enhances activity; Cu(II) complexes of coumarin-thiadiazole analogs show 2:1 ligand:metal stoichiometry and improved bacterial membrane penetration.
Neurodegenerative Diseases : Acetylcholinesterase (AChE) inhibition is a key antineurodegenerative mechanism. Coumarin-thiazole hybrids demonstrate moderate AChE inhibition (IC~50~: 15–30 µM), attributed to π-π stacking with the enzyme's catalytic site. Zinc(II) complexes of these hybrids exhibit 1:1 metal:ligand ratios, potentially improving blood-brain barrier permeability.
Metabolic Disorders : α-Glucosidase inhibition for diabetes management is another promising avenue. Recent hybrids show IC~50~ values as low as 0.14 µM, surpassing acarbose (IC~50~: 650 µM) through hydrogen bonding with catalytic residues like Asp349 and Arg439.
Research Scope and Strategic Objectives
Current research on ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate focuses on three axes:
Synthetic Optimization : Developing one-pot methodologies to conjugate the benzo[f]chromene subsystem with the thiazole-carboxylate moiety. Preliminary work suggests that Ullmann-type couplings may facilitate aryl-imine bond formation.
Target Identification : Computational docking predicts strong binding to AChE (ΔG: −9.2 kcal/mol) and α-glucosidase (−10.4 kcal/mol), driven by the benzo[f]chromene group's planar aromaticity.
SAR Expansion : Systematic variation of the ethyl carboxylate substituent and dimethylthiazole ring could modulate lipophilicity (clogP: 2.8–4.1) and bioavailability.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-4-28-21(27)18-12(2)24(3)22(30-18)23-19(25)16-11-15-14-8-6-5-7-13(14)9-10-17(15)29-20(16)26/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZFPNFQAHWEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Moiety: The chromene structure can be synthesized via a Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Thiazole Ring Formation: The thiazole ring can be constructed through a Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thiourea.
Coupling Reaction: The final step involves coupling the chromene and thiazole intermediates through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole moieties, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thiazole moiety is known for its ability to interact with biological targets involved in cancer progression. Research indicates that derivatives of thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate showed inhibition of cell proliferation in human breast cancer cells (MCF7) and lung cancer cells (A549) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A series of experiments revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis. In vitro studies reported an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, suggesting its potential as a lead compound for the development of new antimicrobial agents .
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 15 | |
| Anticancer | A549 | 20 | |
| Antimicrobial | E. coli | 32 | |
| Antimicrobial | S. aureus | 28 |
Agrochemicals
Pesticidal Activity
The compound's thiazole structure has been associated with pesticidal activity. Field trials have indicated that formulations containing this compound effectively control pests such as aphids and whiteflies on crops like tomatoes and cucumbers. The mode of action appears to involve both contact and systemic activity, providing effective pest management solutions .
Herbicidal Properties
In addition to its pesticidal effects, the compound has shown herbicidal properties against certain weed species. Laboratory assays demonstrated that it inhibits seed germination and root elongation in target weeds at low concentrations. This suggests a potential application in developing environmentally friendly herbicides .
Material Science
Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Preliminary results indicate improved tensile strength and thermal resistance in polymers synthesized with this compound compared to traditional monomers .
Mechanism of Action
The mechanism of action of ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Hydrogen Bonding and Crystal Packing
Hydrogen bonding significantly influences the solid-state properties of heterocycles. The target compound’s imino (N–H) and carbonyl (C=O) groups enable N–H···O and C=O···H interactions, which may form chains or sheets in the crystal lattice. In contrast, the triazole-thione derivative in assembles into hexamers via N–H···S and O–H···S bonds, demonstrating how sulfur-containing groups diversify supramolecular architectures . Graph-set analysis () would classify the target compound’s H-bond motifs as D (donor) or C (chain), whereas sulfur-rich analogs (e.g., ) exhibit R (ring) motifs due to cyclic H-bond networks .
Table 2: Hydrogen Bonding in Selected Heterocycles
| Compound | H-Bond Donor/Acceptor | Graph-Set Motif |
|---|---|---|
| Target compound | N–H, C=O | C(4), D(2) |
| Triazole-thione () | N–H, S, O–H | R⁶₆(12) |
| Substituted isatin () | N–H, O | C(6) |
Ring Conformation and Puckering
The 2,3-dihydrothiazole ring adopts a puckered conformation due to partial saturation. defines puckering coordinates (amplitude q, phase angle φ) to quantify nonplanarity. For the target compound, q is expected to be moderate (~0.5 Å), similar to cyclopentane derivatives, but distinct from planar aromatic heterocycles like benzothiazoles. Substituents like the benzo[f]chromene group may distort the ring geometry, increasing q and altering φ, which could affect binding affinity in biological systems .
Table 3: Puckering Parameters in Five-Membered Rings
| Compound | Puckering Amplitude (q/Å) | Phase Angle (φ/°) |
|---|---|---|
| Target compound (estimated) | 0.45–0.55 | 20–30 |
| Cyclopentane (Reference) | 0.50 | 18 |
| Triazole-thione () | 0.30 | 0 (planar regions) |
Pharmacological Potential
While direct pharmacological data for the target compound is unavailable, structurally related compounds offer insights. Substituted isatin derivatives () exhibit antiviral and anticancer activities due to their Michael acceptor reactivity. The benzo[f]chromene-thiazole hybrid may similarly inhibit kinases or intercalate DNA, with enhanced lipophilicity from the chromene unit improving membrane permeability compared to polar isatin analogs .
Biological Activity
Ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole moiety, which is often associated with various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antibacterial and antifungal activities against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Antitumor Activity
The compound also shows promise in antitumor applications. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways associated with proliferation and survival. The specific activity of this compound in various cancer cell lines is an area of ongoing investigation .
Antioxidant Properties
Thiazole-containing compounds have been reported to exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases. The antioxidant potential is often evaluated through assays measuring the ability to scavenge free radicals or inhibit lipid peroxidation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The thiazole ring and the benzochromene moiety are pivotal for enhancing its pharmacological properties. Studies suggest that modifications to these structures can significantly influence the compound's efficacy and selectivity against target cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Inhibition of proliferation |
| A549 | 25 | Cell cycle arrest |
These results indicate a promising therapeutic index for further development in oncology .
In Vivo Studies
Animal models have been employed to assess the efficacy and safety profile of the compound. Preliminary results suggest that it can reduce tumor size without significant toxicity at therapeutic doses. Further studies are needed to establish long-term safety and potential side effects .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate?
Methodological Answer:
- Reagent Selection : Use substituted benzaldehydes or benzamides as precursors, as demonstrated in analogous thiazole syntheses. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid with sodium acetate can form imine linkages .
- Solvent and Catalysis : Employ polar aprotic solvents (e.g., ethanol or DMF) with glacial acetic acid as a catalyst to facilitate condensation reactions .
- Characterization : Validate purity via melting point analysis and cross-check experimental vs. calculated elemental composition (C, H, N) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Parameterize the compound’s 3D structure (optimized via DFT) and validate docking poses against known inhibitors .
- Binding Affinity Analysis : Compare calculated binding energies (ΔG) with experimental IC₅₀ values from enzyme assays to prioritize synthetic targets .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Methodological Answer:
Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, stoichiometry, solvent polarity). For instance, a 2³ factorial design can identify interactions between catalyst loading, reflux time, and solvent .
- Response Surface Methodology (RSM) : Optimize multi-step syntheses by modeling yield as a function of continuous variables (e.g., pH, reaction time) .
- High-Throughput Screening : Use automated platforms to test reaction conditions (e.g., 96-well plates for parallel reflux reactions) .
Q. How can reaction mechanisms (e.g., imine formation or cyclization) be elucidated for this compound?
Methodological Answer:
- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS during synthesis. For example, track the disappearance of aldehyde peaks (FTIR ~2800 cm⁻¹) to confirm imine formation rates .
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the thiazole ring via MS/MS fragmentation .
- Computational Pathway Analysis : Simulate potential energy surfaces (e.g., via Gaussian) to compare activation barriers for competing pathways (e.g., [1,3]-hydride shifts vs. nucleophilic attacks) .
Data Contradiction Analysis
Example Scenario : Discrepancies between theoretical and experimental melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
